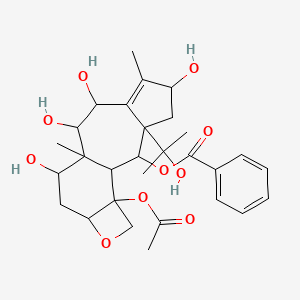

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

Description

Properties

IUPAC Name |

[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWCGMUIFQZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C from Taxus chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxoid natural product, from the cultured cells of Taxus chinensis var. mairei. This document details the experimental protocols, data presentation, and a visual workflow to facilitate the replication of this important phytochemical procedure.

Compound Profile

This compound is a diterpenoid compound belonging to the taxane family, a class of molecules that includes the prominent anticancer drug, paclitaxel. The isolation and characterization of such compounds are crucial for the discovery of new therapeutic agents and for understanding the complex biosynthetic pathways within Taxus species.

| Identifier | Value |

| Compound Name | This compound |

| Source Organism | Taxus chinensis var. mairei (cultured cells) |

| Compound Class | Diterpenoid, Taxoid |

| First Reported Isolation | Zhong Yao Cai. 2007 Aug;30(8):938-41. |

Experimental Protocols

The following protocols are based on the initial report of the isolation of this compound and established methodologies for taxoid purification.

Biomass Extraction

The initial step involves the extraction of the crude mixture of phytochemicals from the cultured cells of Taxus chinensis var. mairei.

-

Materials:

-

Cultured cells of Taxus chinensis var. mairei

-

Ethanol (95%)

-

Methylene trichloride (Dichloromethane)

-

Rotary evaporator

-

Large glass flasks or beakers

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

-

Procedure:

-

Harvest the cultured cells and lyophilize to obtain a dry powder.

-

Macerate the dried cell powder with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of biomass to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional agitation to ensure thorough extraction.

-

Filter the mixture to separate the ethanolic extract from the cell debris.

-

Repeat the extraction process on the cell residue two more times to maximize the yield of extracted compounds.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

Suspend the crude extract in water and partition with methylene trichloride. The organic layer, containing the taxoids, is collected.

-

Dry the methylene trichloride extract over anhydrous sodium sulfate and then evaporate the solvent to obtain a dried crude extract.

-

Chromatographic Purification

A multi-step chromatographic process is employed to isolate the target compound from the complex crude extract.

-

Materials:

-

Silica gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Glass chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

-

Procedure:

a. Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the dried crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Combine fractions containing compounds with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography:

-

Pack a column with Sephadex LH-20 and equilibrate it with a suitable solvent, typically methanol or a chloroform-methanol mixture.

-

Dissolve the enriched fraction from the silica gel column in the equilibration solvent.

-

Apply the sample to the Sephadex LH-20 column.

-

Elute the column with the same solvent system. This step helps in separating compounds based on their molecular size and polarity, effectively removing pigments and other impurities.

-

Collect and analyze the fractions by TLC.

c. Further Purification (if necessary):

-

Fractions containing the target compound may require further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

-

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: Workflow for the isolation of this compound.

The Elusive Structure: A Technical Overview of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

Despite extensive investigation, a comprehensive, publicly available dataset detailing the complete structure elucidation of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C remains largely inaccessible in peer-reviewed literature. This technical guide synthesizes the available information and outlines the established methodologies that would be employed for such a structural determination, providing a framework for researchers in natural product chemistry and drug development.

Initial research indicates that this compound is a diterpenoid natural product. It has been reported to be isolated from Taxus chinensis var. mairei and the Western Yew, Taxus brevifolia. The structure, as implied by its nomenclature, is a derivative of a taxchinin C core, which has undergone deacetylation at positions 7 and 13, and debenzoylation at positions 9 and 10.

While the definitive research article containing the complete spectroscopic data and experimental protocols for this specific compound could not be located in the public domain, the scientific path to its structure elucidation would follow a well-established set of analytical techniques. The primary evidence for the structure would be derived from a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, corroborated by other spectroscopic methods.

Hypothetical Experimental Protocols

Based on standard practices in natural product chemistry, the following experimental protocols would be anticipated in the isolation and structure elucidation of this taxoid.

Isolation of this compound

A generalized workflow for the isolation of a taxoid from a plant source is presented below. This process involves extraction, fractionation, and purification steps.

Caption: Generalized workflow for the isolation of taxoids.

Spectroscopic Analysis

The purified compound would then be subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments would provide initial clues about the substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments would be the cornerstone of the structure elucidation.

-

¹H NMR: To identify the number and types of protons, their chemical environments, and their coupling relationships.

-

¹³C NMR: To determine the number of carbon atoms and their hybridization states (sp³, sp², sp).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

-

-

The logical flow of interpreting this spectroscopic data is visualized in the following diagram.

Caption: Logical workflow for structure elucidation using MS and NMR.

Quantitative Data Summary

Without access to the original research data, a table of quantitative spectroscopic information cannot be provided. However, a template for the presentation of such data is offered below for researchers who may isolate this compound in the future.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| ... |

Conclusion

The complete structural characterization of this compound is a necessary precursor to any further investigation into its biological activity and potential for drug development. While the definitive primary literature containing this data remains elusive, the established methodologies of natural product chemistry provide a clear roadmap for its elucidation. The information and frameworks presented in this guide are intended to assist researchers in this endeavor and to highlight the need for open data sharing within the scientific community to accelerate future research.

The Enigmatic Pathway to a Rearranged Taxane: A Technical Guide to the Biosynthesis of Taxchinin C and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane family of diterpenoids, isolated from yew species (Taxus), has been a cornerstone of cancer chemotherapy for decades, with paclitaxel (Taxol®) being the most prominent member. Beyond the well-trodden path of paclitaxel biosynthesis, a fascinating array of structurally diverse taxanes exists, many with their own unique biological activities and biosynthetic origins. Among these are the 11(15→1)-abeo-taxanes, characterized by a rearranged 5/7/6 tricyclic core, a stark contrast to the 6/8/6 skeleton of paclitaxel. Taxchinin C is a notable member of this subclass, and understanding its biosynthetic pathway offers potential avenues for the discovery and development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of taxchinin C and its derivatives. Leveraging the extensive knowledge of the paclitaxel pathway, this document outlines the initial shared enzymatic steps, delves into the critical, yet to be fully elucidated, rearrangement that defines the abeotaxane scaffold, and discusses the subsequent modifications leading to taxchinin C. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, providing a framework for future investigations into this intriguing branch of taxane metabolism.

The Proposed Biosynthetic Pathway of Taxchinin C

The biosynthesis of taxchinin C is believed to share its early stages with the well-characterized pathway of paclitaxel, diverging at a key rearrangement step. The pathway can be conceptually divided into three main stages:

-

Formation of the Taxane Core: This stage involves the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the basic taxane skeleton.

-

Skeletal Rearrangement to the 11(15→1)-Abeotaxane Core: This is the pivotal and currently putative step that distinguishes the biosynthesis of taxchinin C from that of paclitaxel.

-

Post-Rearrangement Modifications: Following the formation of the abeotaxane core, a series of oxidative and acyl transfer reactions lead to the final structure of taxchinin C and its derivatives.

Stage 1: Formation of the Common Taxane Core

The initial steps of taxchinin C biosynthesis are presumed to be identical to those of paclitaxel, starting from the isoprenoid pathway.

Key Enzymes and Intermediates:

| Enzyme | Abbreviation | Substrate | Product |

| Taxadiene Synthase | TXS | Geranylgeranyl Diphosphate (GGPP) | Taxa-4(5),11(12)-diene |

| Taxadiene 5α-hydroxylase | T5H | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |

| Taxadien-5α-ol-O-acetyltransferase | TAT | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl acetate |

| Taxane 10β-hydroxylase | T10H | Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol |

| Taxane 13α-hydroxylase | T13H | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol | A poly-hydroxylated taxane intermediate |

This table summarizes the initial, well-established steps of the taxane biosynthetic pathway, which are believed to be shared with that of taxchinin C.

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural abundance, isolation, and experimental protocols for the taxoid 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound is a complex diterpenoid belonging to the taxane family of natural products. These compounds are of significant interest to the scientific community due to the well-established anticancer properties of prominent members of this class, such as paclitaxel (Taxol®). The primary documented natural source of this compound is the Pacific yew, Taxus brevifolia. While this compound has been successfully isolated and its structure elucidated, quantitative data regarding its natural abundance and specific isolation yields are not extensively reported in peer-reviewed literature. Furthermore, detailed studies on its biological activities and associated signaling pathways are currently lacking. This guide synthesizes the available information on its isolation and provides a representative experimental protocol derived from established methods for taxoid extraction from Taxus brevifolia.

Natural Abundance and Yield

There is a notable scarcity of quantitative data in the scientific literature concerning the specific natural abundance and isolation yield of this compound. The initial isolation was reported as part of a broader investigation into the taxoid constituents of Taxus brevifolia.

To provide a contextual framework for the expected yields of taxoids from Taxus brevifolia, the following table summarizes the reported yields for other prominent taxanes isolated from the bark of this species. It is important to note that these values can vary significantly based on the geographical location of the trees, the time of harvesting, and the extraction and purification methods employed.

| Compound | Plant Part | Yield (% of dry weight) | Reference |

| Paclitaxel (Taxol®) | Bark | 0.01% - 0.04% | --INVALID-LINK----INVALID-LINK-- |

| 10-Deacetylbaccatin III | Bark | 0.02% | --INVALID-LINK-- |

| 10-Deacetyltaxol-7-xyloside | Bark | 0.1% | --INVALID-LINK-- |

| 10-Deacetyl taxol-C-7-xyloside | Bark | 0.04% | --INVALID-LINK-- |

| Cephalomannine | Bark | 0.004% | --INVALID-LINK-- |

| Brevifoliol | Needles | 0.17% | --INVALID-LINK-- |

Note: While some commercial suppliers suggest that this compound can be isolated from Taxus chinensis var. mairei, this has not been substantiated in the available scientific literature, which points to Taxus brevifolia as the confirmed source.

Experimental Protocols

The following is a representative, multi-stage protocol for the extraction and purification of taxoids, including this compound, from the biomass of Taxus brevifolia. This protocol is a composite of established methodologies for taxane isolation.

1. Biomass Preparation and Extraction

-

Drying and Grinding: Air-dry the collected plant material (needles and twigs of Taxus brevifolia) in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried biomass should then be ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or ethanol are commonly used for this purpose. This can be achieved through maceration (soaking at room temperature for several days with periodic agitation) or Soxhlet extraction for a more efficient process. The solvent-to-biomass ratio is typically in the range of 10:1 (v/w). The extraction is repeated multiple times to ensure the complete recovery of the taxoids. The resulting extracts are then combined.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning

-

Liquid-Liquid Extraction: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step aims to separate compounds based on their differential solubility.

-

A primary partition with a non-polar solvent, such as hexane, is performed to remove lipids and other non-polar constituents. The hexane layer is discarded.

-

The remaining aqueous layer is then extracted with a solvent of intermediate polarity, such as dichloromethane or chloroform, to isolate the taxoid-rich fraction. This process is repeated several times to maximize the yield. The organic phases are combined and evaporated to dryness.

-

3. Chromatographic Purification

-

Column Chromatography: The taxoid-enriched fraction is subjected to one or more rounds of column chromatography for further separation and purification.

-

Normal-Phase Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture) and a polar solvent (e.g., ethyl acetate or a methanol-chloroform mixture). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Chromatography: Fractions containing the target compound may be further purified using reversed-phase chromatography on a C18-bonded silica column. Elution is typically performed with a gradient of water and a polar organic solvent, such as acetonitrile or methanol.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. This technique offers high resolution for the separation of structurally similar taxoids. The choice of column (normal-phase or reversed-phase) and the specific solvent system will depend on the polarity of the target compound and the impurities present.

4. Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Taxus brevifolia.

Biological Activity and Signaling Pathways

To date, there is a significant lack of published research on the specific biological activities and signaling pathways associated with this compound. While taxoids as a class are known for their potent cytotoxic and antitumor properties, primarily through their interaction with microtubules, it is not yet known if this specific compound shares these characteristics. The structural variations among different taxoids can lead to significant differences in their biological profiles. Further research is required to elucidate the pharmacological properties of this compound and to determine its potential for therapeutic applications.

Conclusion

This compound represents one of the many structurally diverse taxoids found in nature. While its isolation from Taxus brevifolia has been documented, there remains a clear need for further research to quantify its natural abundance, optimize its isolation yield, and, most importantly, to investigate its biological activities. Such studies will be crucial in determining whether this compound holds any promise as a new therapeutic agent or as a lead compound for the development of novel pharmaceuticals.

Unveiling the Spectroscopic Signature of a Taxane Diterpenoid: 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

A comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxane diterpenoid isolated from Taxus brevifolia, is presented. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the compound's spectroscopic characteristics, the experimental protocols for its isolation and characterization, and a visual representation of the general workflow involved.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on one- and two-dimensional NMR techniques, as well as mass spectrometry. The following tables summarize the key quantitative data obtained for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

| Proton | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| H-1 | 3.98 | d, 7.0 |

| H-2 | 5.58 | d, 7.0 |

| H-3 | 2.35 | m |

| H-5 | 4.90 | d, 8.5 |

| H-6α | 1.85 | m |

| H-6β | 2.55 | m |

| H-7 | 4.35 | m |

| H-9 | 5.05 | d, 9.5 |

| H-10 | 5.95 | d, 9.5 |

| H-13 | 4.85 | t, 8.0 |

| H-14α | 2.10 | m |

| H-14β | 2.25 | m |

| H-16 | 1.15 | s |

| H-17 | 1.75 | s |

| H-18 | 1.95 | s |

| H-19 | 1.20 | s |

| H-20α | 4.15 | d, 8.0 |

| H-20β | 4.30 | d, 8.0 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon | Chemical Shift (δ) ppm |

| 1 | 79.5 |

| 2 | 75.0 |

| 3 | 46.5 |

| 4 | 81.0 |

| 5 | 84.5 |

| 6 | 35.5 |

| 7 | 72.0 |

| 8 | 58.0 |

| 9 | 79.0 |

| 10 | 76.5 |

| 11 | 135.0 |

| 12 | 142.0 |

| 13 | 72.5 |

| 14 | 38.0 |

| 15 | 42.0 |

| 16 | 27.0 |

| 17 | 21.0 |

| 18 | 15.0 |

| 19 | 10.5 |

| 20 | 76.0 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was used to determine the exact mass and elemental composition of the compound.

| Ion | m/z |

| [M+H]⁺ | 547.2543 |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed in the doctoral thesis of Ru Chen at Virginia Polytechnic Institute and State University.

Isolation Procedure:

-

Extraction: The bark of Taxus brevifolia was ground and extracted with a mixture of methanol and water.

-

Partitioning: The crude extract was then partitioned between different solvents of varying polarities to separate compounds based on their solubility.

-

Chromatography: The resulting fractions were subjected to multiple rounds of column chromatography, including silica gel and Sephadex LH-20, to isolate the individual compounds.

-

Final Purification: The fraction containing the target compound was further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signal. Two-dimensional NMR experiments, such as COSY and HMBC, were performed to establish the connectivity of protons and carbons and to fully assign the structure.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

An In-depth Technical Guide on the Chemical Properties and Stability of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and predicted stability of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C, a taxane diterpene of interest in pharmaceutical research. Due to the limited publicly available data on this specific molecule, this guide combines compiled information on the target compound with established knowledge of the stability of the broader taxane class of compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and related compounds. It includes a summary of physicochemical properties, a detailed, generalized protocol for assessing chemical stability through forced degradation studies, and visual diagrams to illustrate experimental workflows and potential degradation pathways.

Introduction

This compound is a member of the taxane family of diterpenoids, a class of natural products that has yielded clinically significant anticancer agents, most notably paclitaxel and docetaxel. These compounds exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. As with other taxanes, the therapeutic potential of this compound is intrinsically linked to its chemical structure and stability. A thorough understanding of its chemical properties and degradation profile is therefore critical for its development as a potential drug candidate, informing formulation, storage, and analytical method development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and catalogues.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₁₀ | [1] |

| Molecular Weight | 546.60 g/mol | [1] |

| CAS Number | 156497-25-5 | [1] |

| Appearance | Powder | [1] |

| Purity | >98% (as determined by HPLC) | [1] |

| Storage Conditions | Store in a sealed, cool, and dry environment. | [1] |

| Solubility Enhancement | Solubility may be increased by warming to 37°C and using sonication. | [1] |

Analytical data from High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are consistent with the proposed structure of the compound[1].

Chemical Stability

Specific stability data for this compound is not extensively available in the public domain. However, the stability profile can be inferred from the known behavior of other taxane diterpenes. Taxanes are generally susceptible to degradation under various conditions, including acidic, basic, and high-temperature environments.

The complex ester functionalities and the strained oxetane ring present in many taxanes are common sites of degradation. For instance, studies on paclitaxel and related compounds have shown that they undergo hydrolysis under both acidic and basic conditions. The pH of maximum stability for several taxanes has been observed to be around pH 4[2].

To rigorously determine the stability of this compound, a forced degradation study is recommended. The following section outlines a generalized experimental protocol for such a study.

Experimental Protocol: Forced Degradation Study

This section provides a detailed methodology for conducting a forced degradation study to evaluate the intrinsic stability of this compound and to identify potential degradation products. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Objective

To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound (purity >98%)

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Class A volumetric flasks and pipettes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

-

pH meter

-

Forced-air oven

-

Photostability chamber

Experimental Workflow

Stress Conditions

-

Acidic Hydrolysis: A solution of the compound in a suitable solvent is treated with 0.1 M HCl. Samples are kept at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.

-

Basic Hydrolysis: A solution of the compound is treated with 0.1 M NaOH. Samples are kept at room temperature and an elevated temperature (e.g., 60°C) and analyzed at various time points.

-

Oxidative Degradation: A solution of the compound is treated with 3% H₂O₂ at room temperature. Samples are analyzed at various time points.

-

Thermal Degradation: The solid compound and a solution of the compound are exposed to a high temperature (e.g., 80°C) in a forced-air oven. Samples are analyzed at various time points.

-

Photostability: The solid compound and a solution of the compound are exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Control samples are kept in the dark.

Sample Analysis

-

At each time point, an aliquot of the stressed sample is withdrawn.

-

For acid and base hydrolysis samples, the solution is neutralized before analysis.

-

All samples are analyzed by a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

The percentage of remaining parent compound and the formation of degradation products are calculated.

-

LC-MS analysis is performed on stressed samples to determine the mass of the degradation products and aid in their structural elucidation.

Potential Degradation Pathways

Based on the known chemistry of taxanes, the following diagram illustrates a generalized potential degradation pathway for this compound under hydrolytic conditions. The ester linkages are likely points of cleavage.

Conclusion

While specific stability data for this compound is limited, this guide provides a solid framework for its chemical understanding and stability assessment. The provided physicochemical properties serve as a starting point for its handling and formulation. The detailed protocol for forced degradation studies offers a robust methodology for determining its intrinsic stability and identifying potential degradation products. For any drug development program involving this compound, conducting such stability studies is an indispensable step to ensure its quality, safety, and efficacy. The insights gained from these studies will be crucial for the development of stable formulations and appropriate analytical methods.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C and Related Taxoids

Disclaimer: Publicly available scientific literature lacks specific data on the cytotoxicity of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C. This guide provides a comprehensive overview based on the cytotoxic profiles of structurally related taxane diterpenoids isolated from various Taxus species. The experimental protocols and mechanistic insights are representative of those commonly used for taxoid compounds and should be adapted as necessary for novel molecules.

Introduction

This compound is a taxane diterpenoid isolated from yew species (Taxus). Taxanes are a prominent class of natural products, with members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being cornerstone chemotherapeutic agents for various cancers. These compounds are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This guide outlines a representative approach to the preliminary cytotoxicity screening of novel taxoids like this compound, drawing parallels from the evaluation of its close analogues.

Comparative Cytotoxicity of Related Taxoids

Due to the absence of specific data for this compound, this section summarizes the cytotoxic activity of structurally similar taxoids to provide a predictive context for its potential efficacy.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Adenocarcinoma | ~20[1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | ~10[1][2] |

Data from studies on 2-deacetoxytaxinine J, a related taxane diterpenoid.[1][2]

Table 2: In Vitro Cytotoxicity of Taxchinin A and Brevifoliol Derivatives against A549 Cells (Human Non-Small Cell Lung Cancer)

| Compound | Modification | IC50 (µM) |

| Taxchinin A (Parent) | - | > 10[3] |

| Brevifoliol (Parent) | - | > 10[3] |

| 5-Oxo-13-TBDMS-taxchinin A | Oxidation at C5 and TBDMS protection at C13 | 0.48[3][4][5] |

| 5-oxo-13,15-epoxy-13-epi-taxchinin A | Oxidation at C5 and formation of an epoxide ring | 0.75[3][4][5] |

| 5-Oxo-taxchinin A | Oxidation at C5 | 3.16[3][5] |

| 5,13-dioxo derivative of taxchinin A | Oxidation at C5 and C13 | 1.68[5] |

This data highlights that modifications to the parent taxchinin A structure can significantly enhance cytotoxic activity.[3][4][5]

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays applicable to the screening of novel taxoids.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro cytotoxicity screening.

Signaling Pathway Diagram

Caption: General signaling pathway for taxane-induced cytotoxicity.

Mechanism of Action and Signaling Pathways

Taxanes, as a class, exert their cytotoxic effects primarily by targeting microtubules.[1][7] This mechanism involves:

-

Microtubule Stabilization: Taxoids bind to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles.[6]

-

Cell Cycle Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. This results in a prolonged blockage of the cell cycle at the G2/M phase.[1][6]

-

Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death (apoptosis). This process often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, leading to the activation of caspases.

Conclusion

While specific cytotoxic data for this compound is not yet available in the public domain, the established methodologies for screening related taxoids provide a clear roadmap for its evaluation. The comparative data from compounds like 2-deacetoxytaxinine J and various taxchinin A derivatives suggest that minor structural modifications can have a profound impact on cytotoxic potency. Preliminary screening of this compound using the detailed protocols in this guide will be a critical first step in determining its potential as a novel anticancer agent. Subsequent studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling Novel Taxane Diterpenoids from Taxus Species: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, has been a cornerstone in the development of anticancer therapeutics, primarily due to the discovery of paclitaxel. However, the emergence of drug resistance and the desire for improved therapeutic indices have fueled the ongoing search for novel taxane diterpenoids with enhanced efficacy and unique mechanisms of action. This technical guide provides an in-depth overview of the identification of new taxanes from various Taxus species, detailing experimental protocols, summarizing quantitative data, and visualizing key workflows and pathways.

Isolation and Purification of Novel Taxane Diterpenoids

The initial step in the discovery of new taxanes involves the extraction and purification of these compounds from plant material. The general workflow is a multi-step process designed to isolate individual taxoids from a complex mixture of plant metabolites.

General Experimental Workflow

The isolation process typically begins with the extraction of dried and powdered plant material, followed by a series of chromatographic separations to purify individual compounds for structural elucidation and biological evaluation.

Detailed Experimental Protocols

1.2.1. Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dry the collected Taxus plant material (e.g., needles, bark, or twigs) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The taxane-rich fraction is typically found in the ethyl acetate layer. Concentrate the ethyl acetate fraction to dryness.

1.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing taxane-like compounds (based on TLC analysis) and further purify them on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water. The elution program should be optimized based on the specific compounds being targeted. Collect the peaks corresponding to individual compounds.

Structure Elucidation of Novel Taxane Diterpenoids

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis Workflow

The structural elucidation process involves a series of spectroscopic analyses to determine the molecular formula, connectivity, and stereochemistry of the isolated compound.

Detailed Experimental Protocols

2.2.1. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula. Further fragmentation analysis (MS/MS) can provide information about the substructures of the molecule.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum to identify the types and number of protons in the molecule.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to establish ¹H-¹H connectivities.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons to piece together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry of the molecule.

-

Biological Activity and Mechanism of Action

A critical aspect of novel taxane research is the evaluation of their biological activity, particularly their anticancer properties, and the elucidation of their mechanism of action.

Cytotoxicity and Apoptosis Assays

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a series of concentrations of the novel taxane diterpenoid for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

3.1.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the novel taxane at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways of Novel Taxane Diterpenoids

While the primary mechanism of action of classical taxanes like paclitaxel is the stabilization of microtubules, leading to mitotic arrest and apoptosis, emerging evidence suggests that novel taxanes may exert their effects through additional or alternative signaling pathways.[1][2][3] This is particularly relevant for new-generation taxanes designed to overcome multidrug resistance (MDR).[4]

Recent studies on next-generation taxanes have indicated their potential to modulate signaling pathways beyond microtubule stabilization. For instance, some novel taxoids have been shown to inhibit the Hedgehog and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[3] Furthermore, a key advantage of some new taxanes is their ability to overcome multidrug resistance, often mediated by P-glycoprotein efflux pumps.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for novel taxane diterpenoids isolated from various Taxus species.

Table 1: Examples of Novel Taxane Diterpenoids from Taxus Species

| Compound Name | Taxus Species | Source |

| Baccatin VIII | Taxus yunnanensis | Twigs and Leaves[5] |

| Baccatin IX | Taxus yunnanensis | Twigs and Leaves[5] |

| Baccatin X | Taxus yunnanensis | Twigs and Leaves[5] |

| Tasumatrols E, F, G | Taxus sumatrana | Leaves and Twigs |

| 2-deacetyltaxuspine X | Taxus species | Not specified |

| Decinnamoyltaxagifine | Taxus chinensis | Leaves and Stems |

| Decinnanioyltaxagifine acetate | Taxus chinensis | Leaves and Stems |

Table 2: Cytotoxicity of Novel Taxane Diterpenoids (IC₅₀ values in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |

| Baccatin VIII | 3.44 | >10 | >10 | 9.67 | >10 | [5] |

| Baccatin IX | >10 | >10 | >10 | >10 | >10 | [5] |

| Paclitaxel (for comparison) | ~0.005 | ~0.01 | ~0.007 | ~0.002 | ~0.01 | General Literature |

Table 3: Representative ¹H and ¹³C NMR Data for a Novel Taxane (Baccatin VIII in CDCl₃)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 1 | 4.37, d (7.1) | 79.2 |

| 2 | 5.87, d (7.1) | 74.5 |

| 3 | 3.98, d (7.1) | 47.1 |

| 4 | - | 81.1 |

| 5 | 4.92, d (8.2) | 84.5 |

| ... | ... | ... |

| 2' | 8.07, m | 130.4 |

| 3', 5' | 7.48, m | 128.6 |

| 4' | 7.61, m | 133.5 |

| Note: This is a partial and representative table. For complete data, refer to the original publication.[5] |

Conclusion

The exploration of Taxus species continues to yield a rich diversity of novel taxane diterpenoids with potential as next-generation anticancer agents. The systematic approach of isolation, structural elucidation, and biological evaluation is crucial for identifying lead compounds with improved therapeutic properties. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of taxane-based drug discovery and development. Future research focusing on the unique signaling pathways modulated by these novel compounds will be instrumental in understanding their full therapeutic potential and in designing more effective and targeted cancer therapies.

References

- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

The Pharmacophore of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a member of the taxane diterpenoid family, a class of natural products that has yielded some of the most important anti-cancer drugs to date, including paclitaxel (Taxol®) and docetaxel (Taxotere®). These compounds are renowned for their unique mechanism of action, which involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While extensive research has focused on paclitaxel and its analogues, the pharmacophoric features of other taxoids, such as this compound, are less well-defined. This technical guide aims to elucidate the probable pharmacophore of this specific taxane by drawing upon structure-activity relationship (SAR) studies of closely related analogues, particularly derivatives of taxchinin A. Understanding the key structural motifs responsible for its biological activity is crucial for the rational design of novel, more potent, and selective anti-cancer agents.

Core Pharmacophore of Taxane Diterpenoids

The biological activity of taxanes is intrinsically linked to their complex three-dimensional structure. The core pharmacophore model for taxane-like cytotoxicity, inferred from a multitude of SAR studies, generally consists of several key features. While specific data for this compound is limited, the pharmacophore can be extrapolated from its structural similarity to other bioactive taxanes.

A diagram illustrating the key pharmacophoric features of a taxane core, based on available SAR data, is presented below.

Caption: Inferred pharmacophore model highlighting key structural features for biological activity.

Quantitative Analysis of Related Taxchinin A Derivatives

| Compound | Modifications from Taxchinin A | Cytotoxicity (IC50) against A549 (µM)[1] |

| Taxchinin A (Parent) | - | Inactive |

| Compound 4 | 5,13-dioxo derivative | 1.68 |

| Compound 6 | 5-oxo-13-acetyl derivative | 6.22 |

| Compound 11 | 5-oxo-13-TBDMS derivative | 0.48 |

| Compound 12 | 5-oxo-13-TES derivative | 2.14 |

| Compound 13 | 5-oxo derivative | 3.16 |

| Compound 15 | 5-oxo-13,15-epoxy-13-epi derivative | 0.75 |

| Compound 17 | Brevifoliol-5-oxo derivative | 4.85 |

| Compound 18 | Brevifoliol-5,13-dioxo derivative | 1.96 |

| Compound 19 | Brevifoliol-5-oxo-13-acetyl derivative | 5.33 |

TBDMS: tert-Butyldimethylsilyl; TES: Triethylsilyl

The structure-activity relationship analysis of these compounds revealed that the presence of an exocyclic unsaturated ketone at ring C is a crucial structural element for cytotoxic activity.[1] In contrast, an α,β-unsaturated ketone at ring A did not appear to influence activity.[1] The potent activity of compounds 11 and 15 suggests that specific substitutions at position 13, in conjunction with the C-5 oxo group, can significantly enhance cytotoxicity, possibly due to conformational changes in the taxane ring system.[1]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogues, detailed protocols for key experiments are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in a complete culture medium.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Multidrug Resistance (MDR) Reversal Assay: Calcein-AM Efflux Assay

Some taxoids have been shown to modulate the activity of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells. This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Workflow:

Caption: Workflow for the Calcein-AM MDR reversal assay.

Detailed Methodology:

-

Cell Preparation: Use a multidrug-resistant cancer cell line that overexpresses P-gp (e.g., KB/VCR) and its corresponding drug-sensitive parental cell line (e.g., KB). Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 30 minutes at 37°C. Include a positive control (a known P-gp inhibitor like verapamil) and a negative (vehicle) control.

-

Calcein-AM Loading: Add Calcein-AM to the cell suspension to a final concentration of 0.25 µM and incubate for an additional 30-60 minutes at 37°C.

-

Washing: Pellet the cells by centrifugation and wash them with ice-cold PBS to remove the extracellular dye.

-

Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity of the compound as an MDR reversal agent can be quantified by comparing the fluorescence intensity to that of the controls.

Signaling Pathways

The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

While a definitive pharmacophore for this compound awaits dedicated experimental investigation, analysis of its close structural relatives provides a strong foundation for understanding its potential biological activity. The core taxane skeleton, the presence and nature of substituents at key positions (notably C5 and C13), and the overall conformation are critical determinants of cytotoxicity. The exocyclic unsaturated ketone at ring C appears to be a particularly important feature for the activity of taxchinin A-type taxoids. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel taxanes, which will be essential for the future development of this promising class of molecules as therapeutic agents. Further synthesis and biological testing of a focused library of this compound analogues are warranted to fully elucidate its pharmacophore and unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Hypothetical Semi-synthesis of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C from Baccatin III

Disclaimer: The semi-synthesis of a compound named "7,13-Dideacetyl-9,10-didebenzoyltaxchinin C" from baccatin III is not described in the currently available scientific literature. Furthermore, the nomenclature of the target compound is inconsistent with the structure of the starting material, baccatin III, which lacks acetyl groups at the C-7 and C-13 positions and benzoyl groups at the C-9 and C-10 positions.

This document outlines a hypothetical, multi-step synthetic pathway designed to conceptually satisfy the requested transformations. The protocols provided are based on analogous reactions reported for taxanes and are intended for informational purposes for experienced researchers in synthetic chemistry. All quantitative data presented are representative and should be considered theoretical.

Introduction

Baccatin III is a complex diterpenoid isolated from the yew tree (Taxus species) and serves as a crucial precursor for the semi-synthesis of important anticancer drugs, including paclitaxel and docetaxel.[1][2] Its rich chemical structure, featuring multiple hydroxyl and ester functional groups, allows for a wide range of chemical modifications. This application note details a conceptual synthetic route to a novel taxane derivative, termed this compound, starting from baccatin III.

The proposed synthesis involves a four-stage process:

-

Diacetylation: Selective acetylation of the C-7 and C-13 hydroxyl groups of baccatin III.

-

Dibenzoylation: Selective benzoylation of the C-9 and C-10 positions of the diacetylated intermediate.

-

Dideacetylation: Selective removal of the C-7 and C-13 acetyl groups.

-

Didebenzoylation: Selective removal of the C-9 and C-10 benzoyl groups to yield the target compound.

This pathway is designed to logically follow the nomenclature of the target compound, although it may not represent the most efficient synthetic strategy.

Proposed Synthetic Pathway

The overall proposed transformation is visualized in the workflow diagram below. Each step is detailed in the subsequent sections.

Caption: Hypothetical workflow for the semi-synthesis of the target compound.

Data Summary of Hypothetical Synthesis

The following table summarizes the theoretical reaction conditions and expected outcomes for each step of the proposed synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Theoretical Yield (%) |

| 1 | Diacetylation (C-7, C-13) | Acetic anhydride, DMAP | Pyridine | 25 | 12 | 85 |

| 2 | Dibenzoylation (C-9, C-10) | Benzoyl chloride, Silver triflate | 2,6-Lutidine | -10 to 0 | 8 | 60 |

| 3 | Dideacetylation (C-7, C-13) | Hydrazine monohydrate | Ethanol | 60 | 6 | 75 |

| 4 | Didebenzoylation (C-9, C-10) | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 4 | 70 |

Experimental Protocols

4.1. Step 1: Synthesis of 7,13-diacetylbaccatin III (Intermediate A)

This protocol describes the selective acetylation of the hydroxyl groups at the C-7 and C-13 positions of baccatin III.

-

Materials:

-

Baccatin III (1.0 g, 1.70 mmol)

-

Anhydrous pyridine (20 mL)

-

Acetic anhydride (0.8 mL, 8.50 mmol, 5.0 eq)

-

4-Dimethylaminopyridine (DMAP) (20 mg, 0.17 mmol, 0.1 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve baccatin III in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of cold water.

-

Extract the mixture with DCM (3 x 30 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 7,13-diacetylbaccatin III.

-

4.2. Step 2: Synthesis of 7,13-diacetyl-9,10-dibenzoylbaccatin III (Intermediate B)

This protocol outlines the hypothetical selective benzoylation at the C-9 and C-10 positions. This is a challenging transformation and the conditions are speculative.

-

Materials:

-

7,13-diacetylbaccatin III (1.0 g, 1.49 mmol)

-

Anhydrous 2,6-lutidine (15 mL)

-

Benzoyl chloride (0.87 mL, 7.45 mmol, 5.0 eq)

-

Silver triflate (AgOTf) (1.92 g, 7.45 mmol, 5.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 7,13-diacetylbaccatin III and silver triflate in anhydrous 2,6-lutidine under a nitrogen atmosphere.

-

Cool the mixture to -10 °C.

-

Add benzoyl chloride dropwise over 30 minutes.

-

Maintain the temperature between -10 °C and 0 °C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with EtOAc (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to isolate Intermediate B.

-

4.3. Step 3: Synthesis of 9,10-dibenzoylbaccatin III (Intermediate C)

This protocol describes the selective deacetylation at the C-7 and C-13 positions.

-

Materials:

-

Intermediate B (1.0 g, 1.14 mmol)

-

Ethanol (20 mL)

-

Hydrazine monohydrate (0.28 mL, 5.70 mmol, 5.0 eq)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Intermediate B in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate and heat the mixture to 60 °C for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water and brine.

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product via column chromatography to obtain Intermediate C.

-

4.4. Step 4: Synthesis of this compound

This protocol details the final debenzoylation at the C-9 and C-10 positions to yield the target compound.

-

Materials:

-

Intermediate C (1.0 g, 1.26 mmol)

-

Anhydrous methanol (25 mL)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.94 g, 2.52 mmol, 2.0 eq)

-

Sodium borohydride (NaBH₄) (0.19 g, 5.04 mmol, 4.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend Intermediate C and CeCl₃·7H₂O in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography.

-

This document is intended for educational and research purposes only. All proposed reactions should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Application Note: Purification of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a member of the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer drug paclitaxel. The complex structure and potential pharmacological activity of taxane analogues necessitate efficient and reliable purification methods to enable further biological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures.[1] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The described method is based on established protocols for the purification of structurally similar taxanes and serves as a starting point for method development and optimization.[1][2]

Experimental Overview

The purification strategy involves the separation of this compound from a crude or semi-purified extract using preparative RP-HPLC. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is performed using a UV detector, typically at 227 nm, which is a common wavelength for taxane analysis.[3][4][5] Post-purification analysis is essential to confirm the purity of the collected fractions.

Data Presentation

The following table summarizes the typical HPLC parameters and expected, yet hypothetical, results for the purification of this compound. These values should be determined experimentally and optimized for the specific sample and instrumentation.

| Parameter | Value |

| Compound Name | This compound |

| Expected Retention Time (t_R) | 15 - 25 min (highly dependent on gradient) |

| Purity (post-purification) | >95% (as determined by analytical HPLC) |

| Yield | Dependent on the concentration in the crude extract |

| UV max (λ_max) | ~227 nm |

Experimental Protocol

This protocol provides a general framework for the purification of this compound. Optimization of various parameters may be required to achieve the desired purity and yield.

1. Materials and Reagents

-

Crude or semi-purified extract containing this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA, optional, 0.05-0.1% in mobile phase to improve peak shape)

-

0.22 µm or 0.45 µm syringe filters (compatible with organic solvents)

2. Instrumentation

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis detector

-

Fraction collector

-

-

Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)[6]

-

Analytical HPLC system for purity analysis

-

Rotary evaporator for solvent removal

3. Sample Preparation

-

Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile.[1]

-

Use sonication to aid in complete dissolution if necessary.[1]

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]

-

The final concentration should be optimized to prevent column overloading.

4. Preparative HPLC Conditions

The following parameters are a starting point and should be optimized based on preliminary analytical runs.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)[6] |

| Mobile Phase A | Water (with optional 0.1% TFA) |

| Mobile Phase B | Acetonitrile (with optional 0.1% TFA) |

| Gradient Program | Start with 40-50% B and increase to 70-80% B over 30-40 minutes.[1] This needs to be optimized based on the separation of the target compound from impurities. |

| Flow Rate | 10-20 mL/min (for a 21.2 mm ID column) |

| Column Temperature | 30 °C[4] |

| Detection Wavelength | 227 nm[3][4][5] |

| Injection Volume | Dependent on sample concentration and column capacity |

5. Fraction Collection

-

Collect fractions based on the elution profile of the target peak observed on the chromatogram.

-

It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

6. Post-Purification Analysis

-

Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.[1]

-

Pool the fractions that meet the desired purity level.

-

Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

-

Further characterization of the purified compound can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.[1][4][8]

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

References

- 1. benchchem.com [benchchem.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction